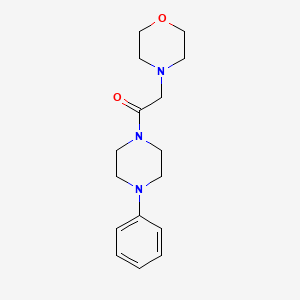![molecular formula C20H16BrNO2 B11094734 2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol](/img/structure/B11094734.png)
2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a bromobenzyl group attached to a phenyl ring through an ether linkage, and an imine group connecting to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[((E)-1-{4-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENOL typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromobenzyl Ether: The reaction between 3-bromobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) forms the bromobenzyl ether.
Imine Formation: The bromobenzyl ether is then reacted with 2-aminophenol in the presence of an acid catalyst, such as acetic acid, to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-[((E)-1-{4-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-[((E)-1-{4-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENOL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[((E)-1-{4-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENOL involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes
Uniqueness
2-[((E)-1-{4-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENOL stands out due to its bromobenzyl group, which imparts unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C20H16BrNO2 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
2-[[4-[(3-bromophenyl)methoxy]phenyl]methylideneamino]phenol |
InChI |
InChI=1S/C20H16BrNO2/c21-17-5-3-4-16(12-17)14-24-18-10-8-15(9-11-18)13-22-19-6-1-2-7-20(19)23/h1-13,23H,14H2 |
InChI Key |
QECPEJARSDWIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11094651.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11094658.png)
![2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide]](/img/structure/B11094673.png)
![4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11094687.png)
![4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11094691.png)
![1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11094692.png)
![(5Z)-5-(thiophen-3-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11094697.png)


methanone](/img/structure/B11094717.png)
![4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine](/img/structure/B11094738.png)


![N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B11094754.png)
